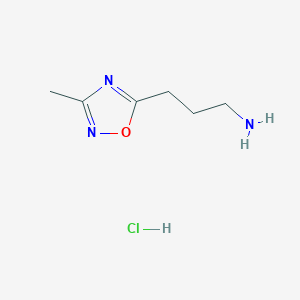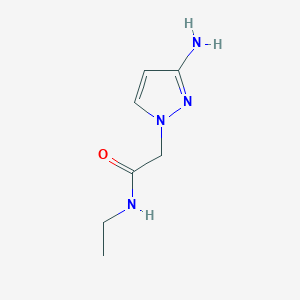
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Descripción general
Descripción
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride (DMAPP-HCl) is an organic compound with a molecular formula of C9H15ClNO2. It is a white solid that is soluble in water and alcohol. DMAPP-HCl is used in a variety of scientific applications, including drug synthesis, biochemical research, and laboratory experiments. This compound is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride: has been studied for its potential in creating polymersomes . These are vesicles that can carry drugs and release them at specific sites within the body . The polymersomes are designed to be pH-responsive , making them particularly useful for targeting areas with abnormal pH levels, such as tumors .
Gene Therapy
This compound is also being explored in the field of gene therapy . It forms part of the structure of diblock copolymers that can potentially encapsulate genetic material and deliver it to cells . The ability to respond to both pH and temperature makes these polymersomes suitable for gene delivery applications .
Nanoreactors
In the development of nanoreactors , 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride plays a role in the creation of polymersomes that can perform chemical reactions within their vesicular structure . These nanoreactors could be used for synthesizing drugs or other chemicals within a biological environment .
Theranostics
The compound is integral to the development of theranostic applications, where it contributes to the design of polymersomes that can diagnose and treat medical conditions simultaneously . The dual stimulus-responsive nature of these polymersomes allows for controlled drug release and imaging capabilities .
Artificial Organelles
Research is being conducted on using this compound to create artificial organelles . These structures mimic natural cellular organelles and can perform specific biological functions, such as detoxification or metabolic processes, within cells .
Chemical Synthesis
Lastly, 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is used in chemical synthesis as an intermediate for producing various compounds. Its reactivity and structural properties make it a valuable building block in organic synthesis .
Propiedades
IUPAC Name |
2-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9;/h4-8H,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYMZQPXJLQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1522879.png)











